molecular formula C20H21N5O B14068265 5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one

Cat. No.: B14068265
M. Wt: 347.4 g/mol
InChI Key: XOBDPQNUSLSGRH-UHFFFAOYSA-N
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Description

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one is a heterocyclic compound that features a triazine ring substituted with a benzhydrylpiperazine moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one typically involves the reaction of 4-benzhydrylpiperazine with a suitable triazine precursor. One common method involves the cyclization of a hydrazine derivative with a nitrile, followed by the introduction of the benzhydrylpiperazine group under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted triazine derivatives with various nucleophiles.

Scientific Research Applications

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, including antiallergic and antihistaminic properties.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydrylpiperazine moiety is known to interact with histamine receptors, potentially blocking their activity and leading to antihistaminic effects. The triazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[ω-(Benzhydrylpiperazin-1-yl)alkyl]indoles
  • 9-[3-(4-Benzhydrylpiperazin-1-yl)propyl)carbazole
  • 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one is unique due to its specific combination of a triazine ring and a benzhydrylpiperazine moiety. This structure imparts distinct chemical and pharmacological properties, differentiating it from other similar compounds that may lack the triazine ring or have different substituents.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C20H21N5O/c26-20-22-18(15-21-23-20)24-11-13-25(14-12-24)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H,22,23,26)

InChI Key

XOBDPQNUSLSGRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=O)NN=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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